Welcome to the BenchChem Online Store!
molecular formula C7H10N2 B081540 2,3,5-Trimethylpyrazine CAS No. 14667-55-1

2,3,5-Trimethylpyrazine

Cat. No. B081540
M. Wt: 122.17 g/mol
InChI Key: IAEGWXHKWJGQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745467B2

Procedure details

7.6 g (32.74 mmol) of trichloroisocyanuric acid are added, over 1 hour, to a solution, maintained at reflux, of 10 g of trimethylpyrazine (81.85 mmol) in 820 ml of dichloroethane. The reaction mixture is refluxed for 6 hours and then cooled to 20° C., stirred for a further 12 hours and filtered. The filtrate is concentrated under reduced pressure, taken up in 200 ml of ethyl ether, filtered again and then concentrated under reduced pressure. 9.6 g of methyldimethylpyrazine chloride are recovered in the form of a mixture, which is used without further purification in the following step.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
820 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.[CH3:13][C:14]1[N:15]=[C:16]([CH3:21])[C:17]([CH3:20])=[N:18][CH:19]=1>ClC(Cl)C>[Cl:1][CH2:13][C:14]1[N:15]=[C:16]([CH3:21])[C:17]([CH3:20])=[N:18][CH:19]=1

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC=1N=C(C(=NC1)C)C
Name
Quantity
820 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for a further 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered again
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
9.6 g of methyldimethylpyrazine chloride are recovered in the form of a mixture, which
CUSTOM
Type
CUSTOM
Details
is used without further purification in the following step

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClCC=1N=C(C(=NC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.